4-Mercaptobenzenesulfonic acid
Overview
Description
4-Mercaptobenzenesulfonic acid, also known as 4-sulfanylbenzenesulfonic acid, is an organic compound with the chemical formula C6H6O3S2. It is a colorless to pale yellow crystalline solid that is highly soluble in water and some organic solvents. This compound is known for its strong acidic properties and its ability to form complexes with metals. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of benzene followed by the introduction of a thiol group. The process typically involves the following steps:
Sulfonation: Benzene is treated with sulfuric acid to form benzenesulfonic acid.
Chlorination: Benzenesulfonic acid is then chlorinated to form 4-chlorobenzenesulfonic acid.
Thiol Introduction: The chlorinated compound is reacted with sodium sulfide to introduce the thiol group, resulting in this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 4-nitrobenzenesulfonic acid using tin and hydrochloric acid. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Complexation: It forms complexes with metals, which can be used in catalysis and other applications
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like chlorine and bromine are commonly used in substitution reactions
Major Products:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Compounds: Formed through nucleophilic substitution
Scientific Research Applications
4-Mercaptobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in organic synthesis and electrochemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and electroplating solutions .
Mechanism of Action
The mechanism of action of 4-mercaptobenzenesulfonic acid involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. It can form complexes with metals, which can then participate in catalytic cycles. The thiol group in the compound is particularly reactive, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the thiol group, making it less reactive in certain redox reactions.
4-Nitrobenzenesulfonic acid: Contains a nitro group instead of a thiol group, leading to different reactivity and applications.
4-Chlorobenzenesulfonic acid: Contains a chlorine atom instead of a thiol group, affecting its chemical behavior .
Uniqueness: 4-Mercaptobenzenesulfonic acid is unique due to its combination of a sulfonic acid group and a thiol group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-sulfanylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBNVDPBWRTOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221537 | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7134-41-0 | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7134-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Mercaptobenzenesulfonic acid contribute to improving the properties of PEDOT:PSS as a transparent electrode material?
A: this compound plays a crucial role in modifying silver nanowires (AgNWs) to enhance their interaction with PEDOT:PSS. The thiol group (-SH) of this compound readily interacts with the silver surface, forming a stable Ag-S bond. [] This modification results in "S-AgNWs," which are silver nanowires decorated with this compound molecules.
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